molecular formula C15H19N3O2S B2970337 ethyl (2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate CAS No. 2034585-34-5

ethyl (2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate

Cat. No.: B2970337
CAS No.: 2034585-34-5
M. Wt: 305.4
InChI Key: OOBOWXXCXCLQJF-UHFFFAOYSA-N
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Description

Ethyl (2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a thiophen-3-yl moiety at position 2. The ethyl carbamate group is linked via a two-carbon chain to the pyrazole nitrogen.

Properties

IUPAC Name

ethyl N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-2-20-15(19)16-6-7-18-14(11-3-4-11)9-13(17-18)12-5-8-21-10-12/h5,8-11H,2-4,6-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBOWXXCXCLQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCN1C(=CC(=N1)C2=CSC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of ethyl (2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate typically involves multi-step organic reactions. Common starting materials include thiophene derivatives, cyclopropyl compounds, and pyrazole derivatives. The process often begins with the formation of the pyrazole ring followed by the attachment of cyclopropyl and thiophene groups under controlled reaction conditions such as temperature and pH.

Industrial production methods: In industrial settings, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Catalysts and solvent systems are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: Ethyl (2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: This compound is susceptible to nucleophilic substitution, where functional groups such as halides can be replaced by other nucleophiles.

Common reagents and conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Conditions: Specific temperatures, solvents, and pH levels are tailored for each reaction type.

Major products formed: The products of these reactions vary depending on the specific conditions and reagents used. Oxidation typically leads to carbonyl-containing compounds, reduction to alcohols or amines, and substitution to a variety of functionalized derivatives.

Scientific Research Applications

Ethyl (2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate is utilized in:

  • Chemistry: As a building block for synthesizing more complex molecules.

  • Biology: Studying biochemical interactions and enzyme activity.

  • Medicine: Potential therapeutic agent, subject to ongoing research for its effects on various biological pathways.

  • Industry: Used in the development of pharmaceuticals, agrochemicals, and advanced materials.

Mechanism of Action

This compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The presence of the cyclopropyl and thiophene groups can enhance binding affinity and selectivity for specific biological targets. The pyrazole ring plays a crucial role in modulating the compound's activity by interacting with key amino acid residues in proteins.

Comparison with Similar Compounds

Structural Features

The table below summarizes key structural differences between the target compound and related analogs:

Compound Name/ID Pyrazole Substituents Carbamate/Functional Group Heterocycle/Other Features Reference
Target Compound 5-Cyclopropyl, 3-Thiophen-3-yl Ethyl carbamate Thiophene -
7a (5-Amino-3-hydroxy analog) 5-Amino, 3-Hydroxy Methanone-linked 2,4-diaminothiophene Thiophene (cyanated)
7b (Ethyl carboxylate analog) 5-Amino, 3-Hydroxy Methanone-linked ethyl carboxylate Thiophene (diamino)
11a (Pyran-dicarbonitrile analog) 5-Amino, 3-Hydroxy Pyran-dicarbonitrile Phenyl
11b (Pyran-carboxylate analog) 5-Amino, 3-Hydroxy Ethyl carboxylate-linked pyran Phenyl
Thiazolylmethylcarbamate analogs Variable (e.g., thiazole) Thiazolylmethyl carbamate Thiazole
Compound 191 (Trifluoromethyl analog) 5-Cyclopropyl, 3-Trifluoromethyl Acetamide (non-carbamate) Trifluoromethyl, Chloroindazole
Key Observations:

Pyrazole Substitutions: The target compound’s cyclopropyl and thiophen-3-yl groups contrast with amino/hydroxy substituents in analogs 7a, 7b, 11a, and 11b . Compound 191 () shares the 5-cyclopropyl group but substitutes position 3 with a trifluoromethyl group, increasing lipophilicity and electron-withdrawing effects .

Carbamate vs. Other Functional Groups :

  • The ethyl carbamate in the target compound is simpler than the thiazolylmethyl carbamates in , which may offer improved solubility and bioavailability compared to bulkier analogs .
  • Compound 191 replaces the carbamate with an acetamide , altering hydrogen-bonding capacity and metabolic pathways .

Heterocyclic Diversity :

  • Thiophene (target) and thiazole () differ in electronic properties: thiazole’s nitrogen increases polarity, whereas thiophene’s sulfur enhances aromaticity and stability .

Biological Activity

Ethyl (2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate, with the CAS number 2034235-18-0, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular FormulaC₁₁H₁₃N₃S
Molecular Weight404.5 g/mol
StructureStructure

The compound's biological activity is primarily attributed to its interaction with various molecular targets. Pyrazole derivatives, including this compound, have shown significant promise in:

  • Antitumor Activity : Research indicates that pyrazole derivatives can inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E) and EGFR .
  • Antibacterial Properties : Some studies highlight the antibacterial effects of similar compounds against strains like Escherichia coli and Staphylococcus aureus, with specific derivatives showing potent inhibition of bacterial topoisomerases .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. The presence of the cyclopropyl and thiophene groups is believed to enhance the compound's lipophilicity and receptor binding affinity, which can improve its pharmacological profile.

Anticancer Studies

A study evaluated various pyrazole derivatives in breast cancer cell lines, demonstrating that certain compounds exhibited enhanced cytotoxicity when combined with doxorubicin. The results suggested a synergistic effect that could lead to improved therapeutic strategies for resistant cancer types .

Antimicrobial Studies

Another research project focused on the antibacterial activity of pyrazole derivatives against multiple bacterial strains. The study reported that certain compounds demonstrated significant inhibition of bacterial growth, supporting their potential use as new antimicrobial agents .

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